molecular formula C18H16N4O3S B2368631 2-(2-oxo-2-phenylethyl)-4-propyl-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione CAS No. 1359326-08-1

2-(2-oxo-2-phenylethyl)-4-propyl-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione

Cat. No.: B2368631
CAS No.: 1359326-08-1
M. Wt: 368.41
InChI Key: XSLZZRNFTLHLDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scientific Research Applications

2-(2-oxo-2-phenylethyl)-4-propyl-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione has diverse applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.

    Medicine: Investigated for potential therapeutic uses, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

The synthesis of 2-(2-oxo-2-phenylethyl)-4-propyl-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione involves multiple steps, each requiring specific reaction conditionsIndustrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

2-(2-oxo-2-phenylethyl)-4-propyl-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism by which 2-(2-oxo-2-phenylethyl)-4-propyl-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in biological activity, making it a valuable compound for research in various fields.

Comparison with Similar Compounds

Similar compounds to 2-(2-oxo-2-phenylethyl)-4-propyl-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione include:

  • 8-(2-methylpropyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione
  • 3-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}-N-[(4-propoxyphenyl)methyl]propanamide

These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

11-phenacyl-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c1-2-9-20-16(24)15-13(8-10-26-15)22-17(20)19-21(18(22)25)11-14(23)12-6-4-3-5-7-12/h3-8,10H,2,9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLZZRNFTLHLDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N3C1=NN(C3=O)CC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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